

13C NMR Shift Assignment of Cyclohexane Scaffolds: A Comparative Technical Guide

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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)cyclohexan-1-amine

CAS No.: 755039-84-0

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Executive Summary Assigning

¹³C NMR signals in cyclohexane rings is a fundamental challenge in structural biology and drug discovery due to the dynamic nature of the chair-chair interconversion. At room temperature, researchers observe a time-averaged signal that obscures the distinct axial and equatorial environments. This guide compares three distinct methodologies for resolving these assignments: Empirical Additivity Rules, Variable Temperature (VT) NMR, and 2D Correlation Spectroscopy.

Target Audience: Synthetic Chemists, Structural Biologists, and Spectroscopists.

Part 1: The Theoretical Framework

The Dynamic Average Problem

At room temperature (

), the cyclohexane ring undergoes rapid ring inversion (flipping) between two chair conformers. The energy barrier (

) is approximately 10.8 kcal/mol. The observed chemical shift (

) is a molar fraction-weighted average of the axial (

) and equatorial (

) conformers.

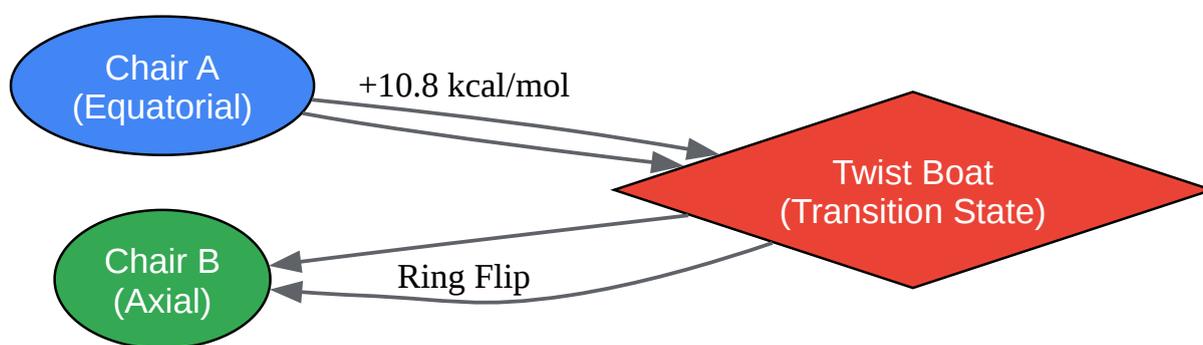
Where

and

are the mole fractions of the equatorial and axial conformers, respectively. For mono-substituted cyclohexanes with a bulky group (e.g., t-butyl), the equilibrium is locked, but for smaller substituents (e.g., methyl), the dynamic averaging complicates assignment.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barrier that must be overcome to resolve distinct conformers.



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Figure 1: Energy landscape of cyclohexane ring inversion. At RT, rapid transit through the transition state averages the NMR signals.

Part 2: Methodology Comparison

Method A: Empirical Additivity (The Grant & Paul/Dalling Parameters)

Best For: Quick estimation of simple alkyl-substituted cyclohexanes. Mechanism: Uses statistically derived substituent chemical shift (SCS) parameters to predict shifts relative to unsubstituted cyclohexane (

ppm).

Key Insight (The

-Gauche Effect): The most diagnostic parameter is the

-effect. An axial substituent induces a strong upfield shift (shielding, negative value) on the

-carbon due to steric compression (van der Waals repulsion). This is the "fingerprint" of axial stereochemistry.

| Parameter | Position | Effect (ppm) | Structural Implication |
|-----------|-------------|-----------------------|--------------------------------|
| | C-1 (Ipsso) | +6.0 to +9.0 | Deshielding (Inductive) |
| | C-2 (Ortho) | +9.0 (Eq) / +5.4 (Ax) | Deshielding (-effect) |
| | C-3 (Meta) | 0.0 (Eq) / -6.4 (Ax) | Diagnostic Shielding (-gauche) |
| | C-4 (Para) | 0.0 to -0.2 | Negligible |

“

Note: Values are approximate for methyl substituents. The

effect is consistently -5 to -7 ppm across most alkyl substituents.

Method B: Variable Temperature (VT) NMR (The "Truth" Method)

Best For: Determining conformational ratios (

) and resolving distinct axial/equatorial signals. Mechanism: Lowering the temperature below the coalescence point (

, typically

to

) slows the ring flip on the NMR timescale, "freezing" the separate conformers.

Experimental Protocol: Low-Temperature

¹³C NMR This protocol ensures optimal resolution and prevents probe damage.

- Solvent Selection:

- Do NOT use

¹³C: Freezes at

.

- Use

(Dichloromethane-

): Freezing point

.

- Alternative: Toluene-

(Freezing point

).

- Sample Preparation:

- Concentration: High (50-100 mg/mL) to compensate for relaxation time broadening.

- Filter sample to remove paramagnetic impurities (dust/metal) which broaden lines.

- Shimming Strategy:

- Shim well at Room Temperature (RT).

- Cool slowly (/min) to prevent shock.
- Re-shim at target temperature: Shims change significantly with density/viscosity changes. Focus on and .
- Acquisition:
 - Set relaxation delay () to 2-3 seconds (T1 relaxation is slower at low temp).
 - Use broad-band proton decoupling.[1]

Method C: 2D Correlation (HSQC/NOESY)

Best For: Complex scaffolds where additivity rules fail and VT is impractical. Mechanism: Uses scalar coupling (HSQC) and through-space dipolar coupling (NOESY) to map connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): Maps protons to carbons. Since axial protons () are typically upfield of equatorial protons (), this indirectly assigns the carbon.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Determines spatial proximity. An axial proton will show NOE correlations to the 1,3-diaxial protons, whereas an equatorial proton will not.

Part 3: Comparative Data Analysis

Case Study: Methylcyclohexane Comparing the predicted vs. experimental shifts demonstrates the dominance of the equatorial conformer at RT.

Experimental Conditions:

. Conformational Bias: ~95% Equatorial Methyl / 5% Axial Methyl.

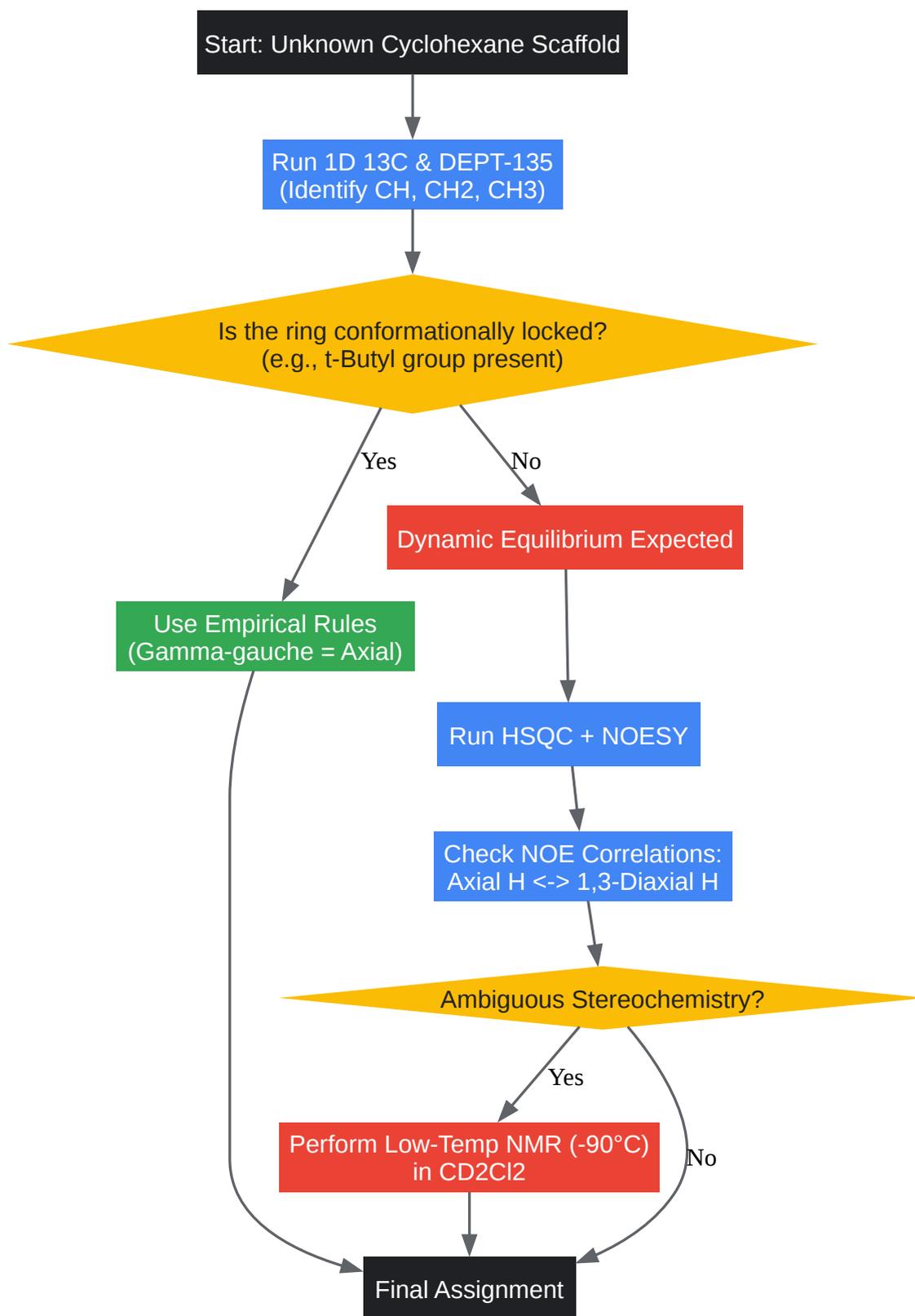
| Carbon Position | Predicted (Equatorial Only) | Experimental (RT Average) | Deviation | Interpretation |
|-----------------|-----------------------------|---------------------------|-----------|--|
| C-1 () | | 33.1 | 0.0 | Matches equatorial prediction. |
| C-2 () | | 35.8 | -0.3 | Slight averaging with axial (). |
| C-3 () | | 26.6 | -0.5 | Critical: Slight upfield shift due to 5% axial conformer contribution (). |
| C-4 () | | 26.4 | -0.7 | Long-range effects. |
| Methyl | ~23.0 | 23.1 | +0.1 | Consistent. |

Analysis: The experimental data closely matches the equatorial prediction because the equilibrium heavily favors it. However, if this were 1,1,3-trimethylcyclohexane, the steric clash would force a significant population of the axial conformer, causing C-3 and C-5 to shift upfield significantly (to ~21 ppm) due to the

-gauche effect.

Part 4: Strategic Workflow

The following decision tree guides the assignment process for an unknown cyclohexane derivative.



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Figure 2: Strategic workflow for assigning cyclohexane stereochemistry.

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